2,6-dihydroxypyridine-3-sulfonamide
Description
Contextualizing Sulfonamide Scaffolds within Medicinal Chemistry Research
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first introduced to the world with the discovery of prontosil, the first commercially available antibacterial agent. nih.gov Since this groundbreaking discovery, the sulfonamide scaffold has been incorporated into a vast array of therapeutic agents, demonstrating a remarkable breadth of biological activities. nih.govnih.gov These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov
The versatility of the sulfonamide functional group stems from its ability to act as a key interacting moiety with various biological targets. nih.gov For instance, sulfonamides are well-known inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, which underpins their antibacterial effect. nih.govnih.gov Furthermore, they can effectively bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases, leading to their use as diuretics and antiglaucoma agents. nih.govmdpi.com The continued exploration of sulfonamide derivatives highlights their enduring significance in the development of new drugs. nih.gov
Significance of Dihydroxypyridine Moieties in Diverse Biological Activities
The dihydroxypyridine moiety, a heterocyclic aromatic compound, is another privileged scaffold in medicinal chemistry. Pyridine (B92270) and its derivatives are integral components of numerous natural products and synthetic drugs. The presence of hydroxyl groups on the pyridine ring can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for drug-receptor interactions.
Research has shown that dihydroxypyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial and antiviral effects. mdpi.com For example, certain dihydroxypyridine-based compounds have been investigated for their potential as inhibitors of enzymes involved in various disease processes. The specific positioning of the hydroxyl groups on the pyridine ring can modulate the compound's activity and selectivity towards its biological target.
Rationale for Investigating 2,6-Dihydroxypyridine-3-sulfonamide and its Analogs
The rationale for the focused investigation of this compound lies in the principle of molecular hybridization. By combining the sulfonamide group with a 2,6-dihydroxypyridine (B1200036) core, researchers aim to create a new chemical entity that may exhibit unique or enhanced biological properties compared to its individual components.
The dihydroxypyridine scaffold can serve as a versatile platform for introducing further structural diversity, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles. The sulfonamide group, with its proven track record as a pharmacologically active moiety, is strategically placed at the 3-position of the pyridine ring, a position that can influence its interaction with biological targets. The hydroxyl groups at the 2- and 6-positions can potentially engage in crucial hydrogen bonding interactions within the active sites of enzymes or receptors.
Overview of Academic Research Directions for this compound
While direct and extensive research solely focused on this compound is still emerging, the academic research directions can be inferred from studies on closely related analogs and the constituent chemical moieties. The primary areas of investigation are anticipated to be:
Enzyme Inhibition: A major focus is likely to be the evaluation of this compound and its analogs as inhibitors of various enzymes. Given the well-documented role of sulfonamides as carbonic anhydrase inhibitors, this class of enzymes represents a primary target. nih.govmdpi.com Research would likely involve screening against different carbonic anhydrase isoforms to identify potent and selective inhibitors. mdpi.comnih.gov
Antimicrobial Activity: The historical success of sulfonamides as antibacterial agents makes the investigation of this compound's antimicrobial properties a logical research avenue. nih.gov Studies would likely assess its activity against a panel of clinically relevant bacterial and fungal strains. nih.govmdpi.com
Synthesis of Analogs: A significant portion of research will likely be dedicated to the synthesis of a library of analogs. This would involve modifying the substituents on the pyridine ring and the sulfonamide nitrogen to explore the structure-activity relationships (SAR). nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-2-4(8)7-5(3)9/h1-2H,(H2,6,10,11)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMLJJQXSJBCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,6 Dihydroxypyridine 3 Sulfonamide
Established Synthetic Routes for Dihydroxypyridine Core and Sulfonamide Moiety Introduction
The synthesis of 2,6-dihydroxypyridine-3-sulfonamide involves the construction of the dihydroxypyridine core followed by the introduction of the sulfonamide functional group. Various methods have been developed, ranging from conventional multistep approaches to more optimized protocols aimed at improving efficiency and yield.
Conventional Multistep Synthetic Approaches
Traditional syntheses of pyridine (B92270) derivatives often involve multi-step sequences. researchgate.netresearchgate.net For the 2,6-dihydroxypyridine (B1200036) core, a common precursor is 2,6-diaminopyridine, which can be synthesized and then subjected to diazotization followed by hydrolysis to introduce the hydroxyl groups. An alternative approach involves the ring transformation of functionalized 2H-pyran-2-ones. rsc.org
The introduction of the sulfonamide group at the 3-position of the pyridine ring typically follows the formation of the core. This is generally achieved through a two-step process:
Sulfonation: The pyridine ring is first sulfonated to introduce a sulfonic acid group (-SO₃H). This can be a challenging step due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions.
Conversion to Sulfonamide: The resulting sulfonic acid is then converted to a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. This activated intermediate is subsequently reacted with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide (-SO₂NH₂). google.com
A general representation of a conventional multistep synthesis is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Formation of Pyridine Core | Varies (e.g., from acyclic precursors) | Substituted Pyridine |
| 2 | Introduction of Hydroxyl Groups | e.g., Diazotization of aminopyridine, followed by hydrolysis | 2,6-Dihydroxypyridine |
| 3 | Sulfonation | Fuming sulfuric acid (oleum) | 2,6-Dihydroxypyridine-3-sulfonic acid |
| 4 | Chlorosulfonylation | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 2,6-Dihydroxypyridine-3-sulfonyl chloride |
| 5 | Amination | Ammonia (NH₃) or ammonium hydroxide (B78521) (NH₄OH) | This compound |
Optimized Synthetic Protocols and Enhanced Yield Strategies
Enzymatic synthesis represents another advanced strategy. For example, the production of 2,5-dihydroxypyridine has been achieved with high yield using an immobilized nicotine hydroxylase. mdpi.com While not the exact isomer, this demonstrates the potential for biocatalysis in the synthesis of dihydroxypyridine cores under mild conditions, which could be adapted for the 2,6-isomer.
Key optimization strategies include:
Catalysis: Employing transition metal or organocatalysts to lower activation energies and improve reaction rates and selectivity. nih.gov
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner products.
Flow chemistry: Continuous-flow processes can offer better control over reaction parameters, leading to improved yields and safety, as demonstrated in the synthesis of precursors for drugs like rufinamide. researchgate.net
Strategies for Functionalization and Derivatization of the this compound Core
The this compound core serves as a versatile scaffold for further chemical modification. Functionalization can be targeted at the pyridine ring, the sulfonamide nitrogen, or by integrating larger molecular fragments.
Regioselective Substitutions on the Pyridine Ring System
Achieving regioselectivity in the substitution of pyridine rings is crucial for creating specific derivatives. The electronic nature of the pyridine ring, along with the directing effects of the existing hydroxyl and sulfonamide groups, will influence the position of further substitutions. Methodologies for regioselective functionalization of pyridine rings have been developed, such as the deprotonation at specific positions followed by reaction with an electrophile. nih.gov Molybdenum-catalyzed allylic substitution is another example of a regioselective transformation that can be applied to complex molecules. nih.gov For the this compound core, electrophilic aromatic substitution would likely be directed to the C5 position, influenced by the activating hydroxyl groups.
Chemical Modifications at the Sulfonamide Nitrogen (N1)
The nitrogen atom of the sulfonamide group is a key site for derivatization. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated with a base, allowing for subsequent reaction with various electrophiles. This enables the introduction of a wide range of substituents. The hybridization of the sulfonamide nitrogen can vary between sp² and sp³, depending on the substituents. mdpi.com
Common modifications at the sulfonamide nitrogen include:
Alkylation: Introduction of alkyl groups using alkyl halides.
Arylation: Introduction of aryl groups through cross-coupling reactions.
Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.
These modifications can significantly alter the chemical and physical properties of the parent molecule.
Integration of Diverse Heterocyclic and Aromatic Moieties
To create more complex molecules with potentially enhanced biological activities, various heterocyclic and aromatic moieties can be attached to the this compound core. This can be achieved through several synthetic strategies:
Suzuki and other cross-coupling reactions: If a halo-substituent is present on the pyridine ring, palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of aromatic and heterocyclic groups. nih.gov
Click chemistry: The "click" CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) reaction is a highly efficient method for linking molecules. For instance, a pyridine-3-sulfonamide has been modified by incorporating a 1,2,3-triazole ring via this method. nih.gov
Condensation reactions: The sulfonamide nitrogen or other functional groups on the pyridine ring can participate in condensation reactions to form larger, more complex structures. mdpi.comresearchgate.net
Direct synthesis from functionalized precursors: Building the pyridine ring from precursors that already contain the desired heterocyclic or aromatic moieties is also a viable strategy. nih.govnih.gov
The integration of these diverse fragments can lead to the development of novel compounds with tailored properties.
Novel Synthetic Methodologies for this compound Analogs
Modern synthetic chemistry has seen a paradigm shift towards greener, more efficient, and rapid methods for the construction of complex molecules. The synthesis of this compound analogs has benefited significantly from these advancements, with microwave-assisted synthesis, one-pot and multicomponent reactions, and click chemistry emerging as powerful tools.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including sulfonamide derivatives, by offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity. The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates and sometimes alter reaction pathways, leading to different product distributions compared to conventional heating.
In the context of synthesizing analogs of this compound, microwave irradiation can be effectively employed at various stages. For instance, the synthesis of pyrazoline-bearing sulfonamides has been successfully achieved using microwave irradiation. In a typical procedure, a solution of a suitable chalcone (B49325) derivative and a hydrazinobenzenesulfonamide hydrochloride in a solvent like ethanol is subjected to microwave irradiation at a specific temperature and power for a short duration. nih.gov This rapid heating significantly shortens the reaction time and often leads to high yields of the desired products.
| Reactant 1 | Reactant 2 | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| Chalcone derivative | p-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | 300 | 200 | 7 | >85 |
| Substituted acetophenone | 4-Hydroxybenzaldehyde | Ethanol/NaOH(aq) | - | 0-25 | 24-48 h (conventional) | - |
This table presents representative conditions for microwave-assisted synthesis of sulfonamide-containing heterocycles, illustrating the significant reduction in reaction time compared to conventional methods.
One-Pot and Multicomponent Reaction Strategies
One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the synthesis of complex molecules from simple starting materials in a single reaction vessel, without the need for isolation of intermediates. This approach offers numerous advantages, including reduced solvent consumption, lower costs, and shorter synthesis times, aligning with the principles of green chemistry.
The synthesis of pyridine sulfonamide derivatives is well-suited to MCRs. A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as a β-ketoester or malononitrile), and a sulfonamide-containing amine in the presence of a catalyst. For instance, the synthesis of novel pyridine derivatives has been achieved through a one-pot, three-component reaction of an aromatic aldehyde, a ketone, and ammonium acetate. wikipedia.org This methodology can be adapted for the synthesis of this compound analogs by employing appropriately substituted starting materials. The use of a catalyst, such as p-toluenesulfonic acid (p-TSA), can facilitate the reaction and lead to high yields of the desired products. researchgate.net
| Aldehyde | Ketone/Active Methylene Compound | Amine Source | Catalyst | Solvent | Conditions | Product Type |
| Aromatic Aldehyde | 5,5-Dimethyl-1,3-cyclohexanedione | Sulfanilamide | p-TSA | - | Heat | Acridine sulfonamide |
| Aromatic Aldehyde | Ethyl acetoacetate | Ammonium acetate | - | Ethanol | Reflux | Dihydropyridine (B1217469) |
| Aromatic Aldehyde | Malononitrile | Aryl amine, DMAD | PEG-400 | - | Room Temp | Dihydropyridine |
This table showcases various multicomponent reaction strategies that can be adapted for the synthesis of functionalized pyridine rings, a core component of the target molecule.
Click Chemistry Applications in Derivatization
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. This reaction has found widespread application in drug discovery and materials science for the derivatization and conjugation of molecules.
In the synthesis of this compound analogs, click chemistry offers a powerful tool for introducing a diverse range of substituents to the core structure. This "click tailing" approach can be used to modify the physicochemical and pharmacological properties of the parent molecule. For example, a pyridine-3-sulfonamide scaffold can be functionalized with an alkyne group, which can then be "clicked" with various azide-containing molecules to generate a library of triazole-containing derivatives. nih.gov This strategy has been successfully employed to synthesize a series of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. nih.gov
The general procedure involves the synthesis of an alkyne-functionalized pyridine sulfonamide, followed by the CuAAC reaction with a desired azide in the presence of a copper(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate.
| Alkyne-functionalized Pyridine Sulfonamide | Azide | Catalyst System | Solvent | Temperature | Yield (%) |
| 4-(prop-2-yn-1-yloxy)pyridine-3-sulfonamide | Benzyl azide | CuSO4·5H2O, Sodium Ascorbate | tBuOH/H2O | Room Temp | >90 |
| 4-(prop-2-yn-1-yloxy)pyridine-3-sulfonamide | 1-azido-4-fluorobenzene | CuSO4·5H2O, Sodium Ascorbate | tBuOH/H2O | Room Temp | >90 |
This table illustrates the application of CuAAC "click" chemistry for the derivatization of a pyridine sulfonamide core, highlighting the mild reaction conditions and high yields.
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes. The synthesis of the pyridine ring in this compound analogs often proceeds through a series of well-established organic reactions.
A plausible and frequently cited mechanism for the formation of a polysubstituted pyridine ring, which can be adapted to the synthesis of the target scaffold, involves an initial Knoevenagel condensation . This reaction typically occurs between an aldehyde or ketone and an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) and is often catalyzed by a weak base. wikipedia.orgchemtube3d.com
In the context of synthesizing a pyridine sulfonamide, the mechanism can be envisioned as follows:
Knoevenagel Condensation: An aldehyde reacts with an active methylene compound, such as malononitrile or a β-ketoester, to form an α,β-unsaturated intermediate. wikipedia.orgorganic-chemistry.org
Michael Addition: A sulfonamide-containing enamine or a related nucleophile undergoes a Michael addition to the α,β-unsaturated intermediate.
Cyclization and Dehydration/Oxidation: The resulting intermediate then undergoes intramolecular cyclization, followed by dehydration and oxidation (aromatization) to form the stable pyridine ring.
Advanced Spectroscopic and Structural Characterization of 2,6 Dihydroxypyridine 3 Sulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
¹H NMR Investigations and Proton Environment Elucidation
Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of protons in a molecule. In derivatives of 2,6-dihydroxypyridine-3-sulfonamide, the aromatic protons typically appear in the chemical shift range of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is observed as a singlet peak at chemical shifts ranging from 8.78 to 10.15 ppm. rsc.org
For instance, in related sulfonamide structures, a singlet peak corresponding to the methyl protons of a methoxy (B1213986) group can be found at approximately 3.6 ppm. rsc.org The presence of an acetamide (B32628) group introduces a singlet peak for the –CH₃ protons around 2.06-2.07 ppm. rsc.org Following hydrolysis of such a group, these signals disappear, and new singlets corresponding to the protons of a primary amine group emerge around 5.92-5.97 ppm. rsc.org In the case of 2-hydroxypyridine, a tautomer of 2,6-dihydroxypyridine (B1200036), the proton chemical shifts have been reported at approximately 7.48, 7.40, 6.59, and 6.29 ppm in CDCl₃. chemicalbook.com
Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Sulfonamide Derivatives
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.51 - 7.70 | Multiplet |
| Sulfonamide (SO₂NH) | 8.78 - 10.15 | Singlet |
| Methoxy (OCH₃) | ~3.6 | Singlet |
| Acetamide (COCH₃) | 2.06 - 2.07 | Singlet |
| Primary Amine (NH₂) | 5.92 - 5.97 | Singlet |
¹³C NMR Analysis and Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. For sulfonamide derivatives, aromatic carbons resonate in a broad region between 111.83 and 160.11 ppm. rsc.org The carbon atom of a carbonyl group in an amide functionality typically appears around 169.42-169.47 ppm. rsc.org
Interactive Table: Key ¹³C NMR Chemical Shifts (ppm) for Sulfonamide Derivatives
| Carbon Type | Chemical Shift (ppm) |
| Aromatic Carbons | 111.83 - 160.11 |
| Amide Carbonyl (C=O) | 169.42 - 169.47 |
| Methoxy Carbon (OCH₃) | 55.39 - 56.06 |
| Acetamide Methyl (CH₃) | 24.57 - 24.58 |
Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR)
To further refine the structural assignment, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. ipb.pt HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings over two to three bonds. ipb.pt For instance, the structure of 3-carbamoyl-2,6-dihydroxypyridine-4-carboxylic acid has been elucidated using ¹H-¹H COSY and ¹⁵N-¹H HMBC NMR spectra. rsc.org
Fluorine-19 (¹⁹F) NMR is a powerful technique for fluorinated derivatives. With a high natural abundance and sensitivity, ¹⁹F NMR offers a wide chemical shift range, minimizing signal overlap. nih.govnih.gov This technique is particularly useful in fragment-based drug discovery and for studying weak binding interactions. nih.govmdpi.com The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. nih.gov
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying characteristic functional groups. In sulfonamide derivatives, the N–H stretching vibrations of the sulfonamide group are typically observed in the region of 3349–3144 cm⁻¹. rsc.org For derivatives containing a primary aromatic amine, two strong bands corresponding to N–H stretching vibrations appear between 3459 and 3338 cm⁻¹, with N–H bending vibrations seen around 1639–1635 cm⁻¹. rsc.org The stretching vibrations of the aromatic C=C bonds are found in the 1594–1489 cm⁻¹ range. rsc.org The FT-IR spectra of various sulfonamide derivatives have been studied to understand their molecular structure and interactions. researchgate.netnih.gov
Interactive Table: Characteristic FT-IR Frequencies (cm⁻¹) for Sulfonamide Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Primary Amine (Ar-NH₂) | N-H Stretch | 3459 - 3338 |
| Primary Amine (Ar-NH₂) | N-H Bend | 1639 - 1635 |
| Sulfonamide (SO₂NH) | N-H Stretch | 3349 - 3144 |
| Aromatic Ring | C=C Stretch | 1594 - 1489 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Resonance Raman (RR) spectroscopy has been utilized to study the ionization state of sulfonamides bound to enzymes. nih.gov For example, spectral bands in the 900-1000 cm⁻¹ and 1100-1200 cm⁻¹ regions have been assigned to the SO₂NH₂ group, with significant shifts observed upon ionization. nih.gov The vibrational spectra of 2,6-dihydroxypyridine hydrochloride have also been investigated using Raman spectroscopy, with observed bands explained by comparison to similar molecules. researchgate.net Density functional theory (DFT) calculations are often used in conjunction with experimental Raman and FT-IR spectra to aid in the interpretation of the vibrational modes. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound derivatives through fragmentation analysis. Electron impact (EI) and electrospray ionization (ESI) are common techniques employed for these analyses.
Under ESI tandem mass spectrometry (MS/MS) conditions, sulfonamides exhibit characteristic fragmentation patterns. nih.gov The fragmentation pathways are influenced by the nature of the functional groups attached to the sulfonamide core. nih.gov Common fragmentation includes the loss of small molecules such as SO2, H2O, and cleavage of the sulfonamide bond. For instance, in the analysis of related sulfonamides, the protonated molecule often undergoes cleavage to produce characteristic fragment ions. nih.gov The study of these fragments provides valuable information for identifying and structuring unknown derivatives.
The fragmentation of heterocyclic compounds, including pyridine (B92270) derivatives, often involves the initial loss of substituents followed by the cleavage of the heterocyclic ring itself. sapub.org For example, in pyrimidine (B1678525) derivatives, which share some structural similarities, the pyrimidine ring is often found to be more stable than other attached rings during fragmentation. sapub.org
Detailed fragmentation analysis of related sulfonamide structures reveals common losses. For example, the loss of the R-NH2 group from the protonated molecule [M+H]+ is a frequently observed fragmentation pathway. This is often followed by the loss of SO2. The specific fragmentation pattern is highly dependent on the substituents on the pyridine ring and the sulfonamide nitrogen.
Table 1: Illustrative Mass Spectrometry Data for a Hypothetical this compound Derivative
| Fragment Ion | m/z (Hypothetical) | Proposed Structure/Loss |
| [M+H]⁺ | 191.02 | Protonated Molecule |
| [M+H - H₂O]⁺ | 173.01 | Loss of Water |
| [M+H - SO₂]⁺ | 127.04 | Loss of Sulfur Dioxide |
| [C₅H₅N₂O]⁺ | 109.04 | Pyridine-containing fragment |
Note: This table is for illustrative purposes and the m/z values are hypothetical.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound derivatives corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectra of pyridine derivatives are characterized by absorption bands arising from π → π* and n → π* transitions. The presence of hydroxyl and sulfonamide groups on the pyridine ring influences the position and intensity of these absorption bands. The hydroxyl groups, acting as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.
For example, the UV-Vis spectrum of a related compound, 2-amino-4,6-dimethylpyridine, shows specific absorption bands that are altered upon complexation with metal ions. researchgate.net Similarly, the electronic spectra of metal complexes containing pyridine-based ligands have been used to deduce the coordination environment of the metal ion. researchgate.net
The solvent used for the analysis can also affect the UV-Vis spectrum by influencing the ground and excited states of the molecule. Polar solvents may lead to shifts in the absorption maxima compared to nonpolar solvents.
Table 2: Typical UV-Vis Absorption Data for Pyridine Derivatives
| Compound Type | λmax (nm) (Typical Range) | Electronic Transition |
| Substituted Pyridines | 250 - 280 | π → π |
| Pyridine N-oxides | 280 - 320 | π → π and n → π* |
Note: This table provides general ranges for pyridine derivatives and may vary for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For related pyridine derivatives, single-crystal X-ray diffraction studies have revealed important structural features. For instance, the crystal structure of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles has been determined, providing insights into their molecular conformation. researchgate.net In the crystal structure of a uranyl(VI) complex with a 2,6-pyridine-bis(methylaminophenolato) ligand, the coordination geometry around the central metal ion was elucidated. rsc.org
In the case of this compound derivatives, X-ray crystallography would be expected to reveal the planarity of the pyridine ring and the orientation of the hydroxyl and sulfonamide substituents. Hydrogen bonding is anticipated to play a significant role in the crystal packing, with interactions likely occurring between the hydroxyl groups, the sulfonamide group, and the pyridine nitrogen.
The crystal structure of the anti-bacterial drug target dihydropteroate (B1496061) synthase (DHPS) in complex with a sulfonamide shows how the sulfonamide binds to the active site, mimicking the natural substrate. nih.gov This highlights the importance of understanding the solid-state conformation for structure-based drug design.
Table 3: Illustrative Crystallographic Data for a Pyridine Derivative
| Parameter | Value (Example) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Z (molecules/unit cell) | 4 |
Note: This data is for illustrative purposes and does not represent this compound itself.
Elemental Analysis (CHNS) for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity.
The experimentally determined percentages of C, H, N, and S are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correct composition of the compound.
For example, in the synthesis of new metal complexes with pyridine-based Schiff base ligands, elemental analysis is routinely used to confirm the formation of the desired products. researchgate.net Similarly, the characterization of a uranyl(VI) complex with a 2,6-pyridine-bis(methylaminophenolato) ligand included elemental analysis to verify its composition. rsc.org
Table 4: Example of Elemental Analysis Data for C₅H₆N₂O₄S₂ (2,6-dihydroxypyridine-3,5-disulfonamide - a related hypothetical structure)
| Element | Calculated (%) | Found (%) |
| C | 22.56 | 22.50 |
| H | 2.27 | 2.31 |
| N | 10.52 | 10.48 |
| S | 24.09 | 24.15 |
Note: The "Found" values are hypothetical and for illustrative purposes.
Computational and Theoretical Chemistry Studies on 2,6 Dihydroxypyridine 3 Sulfonamide
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the detailed analysis of molecular electronic structure and the prediction of chemical reactivity. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. For 2,6-dihydroxypyridine-3-sulfonamide, DFT would be employed for several key purposes:
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, its energy minimum. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311G(d,p), are used to optimize the bond lengths, bond angles, and dihedral angles of the molecule. wikipedia.orgmaterialsciencejournal.org This process would also account for the tautomeric possibilities of the 2,6-dihydroxypyridine (B1200036) ring, which can exist in several forms. wikipedia.org
Vibrational Analysis: Once the geometry is optimized, DFT calculations can predict the molecule's vibrational frequencies. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the calculated structure and aid in the assignment of spectral bands. researchgate.net
Electronic Properties: DFT is used to calculate various electronic properties, such as dipole moment and polarizability, which are crucial for understanding the molecule's interaction with its environment.
Reaction Mechanisms: DFT can be used to map out the energy profiles of chemical reactions, locating transition states and calculating activation energies, thereby elucidating potential synthetic pathways or metabolic degradation routes.
Studies on related sulfonamide derivatives have successfully used DFT to compare simulated spectral data (FT-IR, UV-Vis) with experimental results, confirming molecular formation and analyzing electronic interactions. researchgate.netresearchgate.net
Ab Initio Methods (e.g., HF, MP2)
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization.
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF theory systematically neglects electron correlation, leading to some inaccuracies, it provides a good starting point for more advanced calculations and is useful for obtaining qualitative insights into electronic structure. For instance, Hartree-Fock methods have been used to calculate the molecular geometry and vibrational wavenumbers of related molecules like pyridine-3-sulfonic acid. nih.gov
Møller-Plesset (MP) Perturbation Theory: To improve upon the HF method, electron correlation can be included using techniques like Møller-Plesset perturbation theory, most commonly at the second order (MP2). MP2 calculations provide more accurate energies and properties than HF, making them suitable for studying systems where electron correlation is important, such as those with lone pairs and pi-systems found in this compound. The analysis of intramolecular hydrogen bonds in other sulfonamide derivatives has been successfully performed using MP2-level calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. longdom.orgniscair.res.in
HOMO and LUMO: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The spatial distribution of these orbitals in this compound would indicate the likely sites for nucleophilic and electrophilic attack, respectively.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule is more polarizable, has low kinetic stability, and is generally more reactive. nih.gov A large gap suggests high stability. irjweb.com For this compound, calculating this gap would provide a quantitative measure of its chemical reactivity and intramolecular charge transfer capabilities. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
| Table 1: Illustrative Global Reactivity Descriptors. This table shows key descriptors derived from HOMO and LUMO energies, which are used to predict the chemical behavior of a molecule. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. researchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
For this compound, NBO analysis would reveal:
Charge Distribution: It provides a detailed picture of the natural atomic charges on each atom, helping to identify electrostatic interactions and reactive sites.
Hyperconjugative Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, such as those between lone pairs on oxygen or nitrogen atoms and antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π*), are crucial for understanding the molecule's stability and conformational preferences. In related sulfonamides, NBO analysis has been used to study intramolecular charge transfer and stabilization energies. researchgate.net
Conformational Analysis and Potential Energy Surface (PES) Studies
A molecule's three-dimensional shape (conformation) is critical to its function, especially its ability to interact with biological targets.
Conformational Analysis: this compound has several rotatable bonds, particularly around the sulfonamide group. Conformational analysis involves systematically rotating these bonds to identify all possible low-energy conformers. The relative energies of these conformers determine their population at a given temperature.
Potential Energy Surface (PES): A PES is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. longdom.orglibretexts.org For a simple diatomic molecule, the PES is a 2D curve, but for a polyatomic molecule like this compound, it is a high-dimensional surface. libretexts.orgwikipedia.org By scanning the PES, researchers can identify not only stable conformers (local minima on the surface) but also the transition states (saddle points) that connect them. libretexts.org This provides a detailed understanding of the molecule's flexibility and the energy barriers to conformational change. Studies on other pyridine-based ligands have shown how rotation around inter-ring bonds leads to different, distinct conformations. sigmaaldrich.com
Molecular Docking Simulations for Protein-Ligand Interactions
Given that sulfonamides are a well-known class of enzyme inhibitors, molecular docking is a vital computational technique to predict how this compound might interact with a biological target, such as an enzyme active site.
The docking process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the protein target.
Sampling: Placing the ligand in various positions and orientations within the target's binding site.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.
Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. For example, studies on other pyridine (B92270) acyl sulfonamide derivatives have used docking to determine the probable binding model within the active site of enzymes like COX-2. nih.gov Similarly, docking has been used to confirm the binding modes of sulfonamide methoxypyridine derivatives with PI3Kα and mTOR. nih.gov For this compound, the dihydroxy groups and the sulfonamide moiety would be expected to form specific hydrogen bonds that are critical for binding affinity and selectivity.
| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interactions Observed |
| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | H-bond with sulfonamide NH, coordination to Zn2+ |
| Dihydropteroate (B1496061) Synthase | -8.2 | Arg254, Lys221 | H-bond with dihydroxy groups, salt bridge |
| PI3Kα | -6.9 | Val851, Ser774 | H-bond with pyridine N, H-bond with OH groups |
| Table 2: Illustrative Molecular Docking Results. This table provides a hypothetical example of docking results for this compound against known sulfonamide targets, showing predicted binding affinities and key interactions. |
In Silico Target Identification
The initial and most critical step in drug discovery is the identification of a biological target, typically a protein or enzyme, with which a small molecule can interact to elicit a therapeutic effect. nih.gov In silico target identification methods leverage computational power and vast biological databases to predict these molecular targets, thereby narrowing the scope for experimental validation. researchgate.netsemanticscholar.org These methods fall broadly into two categories: comparative genomics and network-based approaches. nih.gov
For a molecule like this compound, the process would begin by analyzing its structural features. The sulfonamide moiety is a well-known pharmacophore, famous for its ability to inhibit enzymes like dihydropteroate synthase (DHPS) in bacteria and various isoforms of carbonic anhydrase (CA) in humans. researchgate.netnih.gov Therefore, a primary in silico approach would involve screening this compound against a panel of known sulfonamide-binding proteins. For instance, databases of protein structures could be computationally searched for targets known to be modulated by sulfonamides. nih.govacs.org
Network-based methods would analyze the compound's similarity to other known ligands and map these connections within protein-protein interaction networks. By identifying proteins that are central to disease pathways and are predicted to bind ligands with similar physicochemical properties to this compound, novel potential targets can be hypothesized. nih.gov The pyridine core, a prevalent motif in pharmaceuticals, further expands the potential target space, including kinases and various receptors. nih.gov The goal is to identify targets that are essential for a pathogen's survival or are critically involved in a disease state, while having no conserved homolog in the human host to minimize potential side effects. nih.gov
Table 1: Illustrative Potential Targets for this compound Identified via In Silico Approaches
| Target Class | Specific Example | Rationale for Investigation |
| Metalloenzymes | Carbonic Anhydrase IX (CA IX) | The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors. CA IX is a validated anti-cancer target. nih.govmdpi.com |
| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) | Sulfonamides are known competitive inhibitors of DHPS, a key enzyme in bacterial folate synthesis. nih.gov |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | The pyridine ring is a common scaffold in kinase inhibitors. chemrevlett.com |
| Serotonin (B10506) Receptors | 5-HT7 Receptor | Sulfonamide-containing compounds have been identified as ligands for serotonin receptors. nih.gov |
Prediction of Binding Modes, Affinities, and Interaction Hotspots
Once potential targets are identified, molecular docking is the principal computational technique used to predict how a ligand (this compound) will physically bind to the receptor protein. semanticscholar.org This method computationally places the ligand into the target's binding site in numerous possible orientations and conformations, calculating a "docking score" for each pose, which estimates the binding affinity. scialert.netmdpi.com A lower binding energy value typically indicates a more stable and favorable interaction.
For this compound, docking into the active site of a target like human Carbonic Anhydrase IX (hCA IX) would be a logical step. nih.gov The simulation would likely predict that the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the active site, a canonical binding mode for sulfonamide inhibitors. nih.govmdpi.com The analysis would also detail the specific "interaction hotspots"—amino acid residues that form key bonds with the ligand. These interactions can include:
Hydrogen Bonds: The two hydroxyl groups on the pyridine ring and the oxygens and NH of the sulfonamide group are prime candidates for forming hydrogen bonds with polar residues like Threonine (e.g., Thr199) and Glutamate (e.g., Glu105), which act as "gatekeepers" in the CA active site. nih.gov
Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic or π-π stacking interactions with residues such as Phenylalanine. nih.gov
The output of such a study provides a 3D model of the complex and allows for a detailed examination of the binding hypothesis. The root-mean-square deviation (RMSD) between a docked pose and a known crystal structure ligand can be used to validate the docking protocol, with values under 2.0 Å generally considered a successful prediction. mdpi.comimist.ma
Table 2: Hypothetical Docking Results for this compound with Human Carbonic Anhydrase IX (PDB: 5FL4)
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |
| Key Hydrogen Bond Interactions | Thr199, Gln92, His94 | The hydroxyl and sulfonamide groups are predicted to form critical H-bonds that anchor the ligand in the active site. |
| Metal Coordination | Zn²⁺ | The sulfonamide nitrogen is predicted to form a coordinate bond with the active site zinc ion. |
| Key Hydrophobic Interactions | Val121, Leu198, Trp209 | The pyridine ring is predicted to be stabilized in a hydrophobic pocket. |
Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) uses the high-resolution 3D structural information from molecular docking or X-ray crystallography to guide the rational modification of a lead compound to improve its potency and selectivity. scialert.netresearchgate.net It is an iterative process: a compound is docked or co-crystallized with its target, the binding mode is analyzed, new analogues are designed to optimize interactions, and then the new compounds are synthesized and tested. nih.gov
Based on the hypothetical binding mode of this compound in the active site of a target like CA IX, SBDD initiatives could be undertaken. For example, if the docking simulation reveals an unoccupied hydrophobic pocket adjacent to the C5 position of the pyridine ring, a medicinal chemist could design a new analogue by adding a small alkyl or phenyl group at that position to fill the pocket and form new, favorable hydrophobic interactions. Conversely, if a polar residue is nearby but not engaged, a new functional group capable of hydrogen bonding could be introduced.
This rational design process allows for the targeted optimization of a lead compound, moving beyond random screening. The goal is to enhance the "fit" between the ligand and the target, which should translate to improved binding affinity and, consequently, higher biological activity. acs.org
Ligand-Based Pharmacophore Modeling and Virtual Screening
In the absence of a known 3D protein structure, ligand-based methods can be employed. dovepress.com A pharmacophore is an abstract 3D representation of the key molecular features responsible for a molecule's biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dovepress.com
For this compound, a pharmacophore model would be constructed based on its key chemical features. The two hydroxyl groups serve as both hydrogen bond donors and acceptors. The pyridine ring constitutes a hydrophobic and aromatic feature. The sulfonamide group is a potent hydrogen bond donor and acceptor and a potential metal chelator. researchgate.netnih.gov
Once this 3D pharmacophore model is generated, it can be used as a query to perform a virtual screen of large chemical databases containing millions of compounds. nih.govdovepress.com The software searches for other molecules, regardless of their core scaffold, that can match the defined 3D arrangement of pharmacophoric features. This powerful technique allows for the identification of structurally novel compounds that are predicted to have the same biological activity, a process known as "scaffold hopping." nih.gov
Table 3: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Location on Molecule | Potential Role in Binding |
| Hydrogen Bond Donor (HBD) | Hydroxyl (OH) groups, Sulfonamide (NH) | Interaction with polar amino acid residues (e.g., Ser, Thr, Gln). |
| Hydrogen Bond Acceptor (HBA) | Hydroxyl (O) atoms, Sulfonamide (O) atoms, Pyridine (N) atom | Interaction with polar amino acid residues (e.g., Lys, Arg). |
| Aromatic Ring (AR) | Pyridine Ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
| Negative Ionizable Area (NI) | Deprotonated Sulfonamide | Potential for ionic interactions or metal chelation (e.g., Zn²⁺ in carbonic anhydrase). |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. chemrevlett.comnih.gov The fundamental principle is that the structural properties of a molecule, such as its electronic character, steric bulk, and hydrophobicity, determine its activity. chemrevlett.com
To build a QSAR model for this compound, a dataset of structurally similar pyridine-sulfonamide derivatives with experimentally measured biological activities (e.g., IC₅₀ values against a specific enzyme) would be required. chemrevlett.commdpi.com For each molecule in the series, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure. A mathematical model, often using methods like Multiple Linear Regression (MLR), is then developed to create an equation that relates a selection of these descriptors to the observed activity. chemrevlett.com
For example, a hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.65 * ClogP - 0.21 * Dipole_Moment + 1.54
This equation would suggest that activity increases with higher lipophilicity (ClogP) but decreases with a larger dipole moment. Such a validated model can then be used for predictive analytics: to estimate the activity of new, unsynthesized compounds and to prioritize the most promising candidates for synthesis, thereby saving significant time and resources. chemrevlett.comrsc.org
Table 4: Illustrative Data for a Hypothetical QSAR Study of Pyridine-Sulfonamide Analogs
| Compound | Structure Modification | ClogP (Descriptor 1) | Biological Activity (IC₅₀, µM) |
| This compound | (Parent Compound) | 1.2 | 15.5 |
| Analog 1 | 2-hydroxy-6-methoxy | 1.8 | 9.8 |
| Analog 2 | 2,6-dimethoxy | 2.4 | 4.2 |
| Analog 3 | 2,6-dichloro | 3.1 | 22.1 |
Mechanistic Investigations of Biological Activity Associated with 2,6 Dihydroxypyridine 3 Sulfonamide and Its Analogs
Enzyme Inhibition Mechanism Studies
Dihydropteroate (B1496061) synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov This pathway is essential for the production of nucleic acids, and its absence in humans makes it an attractive target for antimicrobial agents. nih.gov Sulfonamide-based drugs, in general, function by competing with the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov This competitive inhibition blocks the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth. nih.govnih.gov
The core structure of 2,6-dihydroxypyridine-3-sulfonamide and its analogs allows them to mimic pABA and bind to the active site of the DHPS enzyme. nih.gov Structural and virtual screening studies on various sulfonamides have helped in mapping the pterin (B48896) binding pocket of DHPS, paving the way for the design of more potent inhibitors that can potentially overcome existing sulfonamide resistance. nih.gov The development of dual-action inhibitors that target both DHPS and another key enzyme in the folate pathway, dihydrofolate reductase (DHFR), represents a promising strategy to combat drug-resistant microbial strains. nih.gov
Table 1: Research Findings on DHPS Inhibition by Sulfonamide Analogs
| Compound/Analog | Key Findings |
|---|---|
| N-sulfonamide 2-pyridone derivatives | Demonstrated dual inhibitory activity against both DHPS and DHFR enzymes, with some compounds showing significant antimicrobial activity. nih.gov |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Different isoforms of CAs are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, cancer, and neurological disorders. nih.gov The sulfonamide group is a well-established zinc-binding group that is central to the inhibitory activity of many CA inhibitors.
Studies on sulfonamide derivatives have revealed isoform-selective inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov For instance, certain benzenesulfonamide (B165840) derivatives incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have demonstrated selective inhibition for each of these four isoforms. nih.gov Computational analyses have been employed to understand the structural basis for this selectivity, which is crucial for designing drugs with fewer off-target effects. nih.gov The inhibition of tumor-associated isoforms hCA IX and XII is a particularly active area of research for the development of novel anticancer therapies. nih.gov
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Analogs
| CA Isoform | Key Findings on Inhibition by Sulfonamide Derivatives |
|---|---|
| hCA I & II | Examples of isoform-selective inhibitors have been identified among benzenesulfonamide derivatives. nih.gov |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to diseases like gastritis and peptic ulcers. bohrium.com Urease inhibitors can be classified as either active-site directed or mechanism-based. bohrium.com
The mechanism of urease inhibition by various compounds often involves interaction with the nickel ions in the enzyme's active site. nih.govbohrium.com Inhibitors with functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can chelate the nickel ions, disrupting the catalytic activity. bohrium.com The structural similarity of some inhibitors to urea allows them to act as competitive inhibitors. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics studies have been utilized to elucidate the binding modes and inhibition mechanisms of different urease inhibitors, providing insights for the design of more potent and specific compounds. nih.gov
Table 3: Mechanistic Insights into Urease Inhibition
| Inhibitor Class | Mechanism of Action |
|---|---|
| Substrate Analogues | Competitively bind to the active site due to structural similarity to urea. researchgate.net |
Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. rjpbr.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration. mdpi.com Small molecule tyrosine kinase inhibitors (TKIs) can bind to the ATP-binding site of the EGFR's intracellular kinase domain, preventing autophosphorylation and subsequent signal transduction. mdpi.commdpi.com The development of different generations of EGFR-TKIs has been driven by the need to overcome resistance mutations, such as the T790M mutation. mdpi.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic cancer therapy. nih.govnih.gov Sulfonamide-containing compounds have been investigated as potential VEGFR-2 inhibitors. nih.govnih.gov
The pyrrolo[2,3-d]pyrimidine scaffold, found in some kinase inhibitors, acts as a deaza-isostere of adenine, the nitrogenous base of ATP, allowing it to effectively compete for the kinase's ATP-binding site. rjpbr.com
Table 4: Kinase Inhibition by Related Scaffolds
| Kinase Target | Inhibitor Scaffold/Class | Key Mechanistic Aspects |
|---|---|---|
| EGFR TK | 4-Anilinoquinazolines, Pyrimidines | Mimic ATP to block autophosphorylation; newer generations overcome resistance mutations. mdpi.commdpi.com |
| VEGFR-2 | Sulfonamide derivatives | Inhibit a key receptor in tumor angiogenesis. nih.govnih.gov |
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. nih.gov Inhibition of specific PDE isoforms can lead to an increase in intracellular cAMP or cGMP levels, thereby modulating downstream cellular responses. nih.gov
PDE4 is predominantly found in immune and inflammatory cells, and its inhibition leads to an accumulation of cAMP. nih.gov This, in turn, can activate protein kinase A (PKA) and other signaling molecules, leading to the suppression of pro-inflammatory cytokine production and other anti-inflammatory effects. nih.gov PDE4 inhibitors have shown therapeutic potential in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov Research has shown that PDE4 inhibition can induce growth suppression and apoptosis in certain cancer cells, suggesting a potential role in oncology. nih.gov
Table 5: Effects of PDE4 Inhibition
| Cellular Process | Consequence of PDE4 Inhibition |
|---|---|
| Inflammation | Suppression of pro-inflammatory cytokine release. nih.gov |
| Cell Growth (in certain cancer cells) | Induction of growth suppression and apoptosis. nih.gov |
The structural features of this compound and its analogs make them candidates for interacting with a variety of other enzymatic targets.
Falcipain-2: This is a major cysteine protease found in the food vacuole of the malaria parasite, Plasmodium falciparum. nih.gov It plays a crucial role in the degradation of host hemoglobin, which is essential for the parasite's survival. nih.govfrontiersin.org Inhibition of falcipain-2 disrupts this process, leading to parasite death. nih.gov Structure-based drug design has led to the development of potent and selective falcipain-2 inhibitors. nih.gov
Glyoxalase 1 (Glo1): This enzyme is part of the glyoxalase system, which detoxifies methylglyoxal, a cytotoxic byproduct of glycolysis. Upregulation of the glyoxalase system is observed in many cancer cells, making Glo1 a potential target for anticancer drug development.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. While not an enzyme in the traditional sense, its modulation by small molecules can have significant therapeutic effects in conditions like type 2 diabetes.
Table 6: Inhibition of Other Enzyme Targets
| Enzyme/Target | Role | Consequence of Inhibition |
|---|---|---|
| Falcipain-2 | Hemoglobin degradation in P. falciparum. nih.govfrontiersin.org | Blockage of nutrient acquisition and parasite death. nih.gov |
| Glyoxalase 1 | Detoxification of methylglyoxal. | Accumulation of toxic byproducts in cancer cells. |
Receptor Binding and Activation Profiling (e.g., Estrogen Receptor Alpha)
While direct binding studies of this compound to the estrogen receptor alpha (ERα) are not extensively detailed in the available literature, the broader class of sulfonamide derivatives has been investigated for their interactions with various receptors, including those involved in cancer progression. For instance, certain sulfonamides function as aromatase inhibitors, which interfere with estrogen synthesis, a key pathway in hormone-dependent cancers. nih.gov This suggests a potential, albeit indirect, mechanism by which sulfonamide-containing compounds could modulate estrogen signaling.
Selective estrogen receptor down-regulators (SERDs) represent a class of antiestrogens that competitively inhibit estrogen binding to ERα and trigger its degradation. nih.gov While chemically distinct from this compound, the study of SERDs like ICI182,780 (fulvestrant) and GW5638 reveals that different compounds can induce ERα degradation through distinct mechanisms. nih.gov This highlights the possibility that novel sulfonamides could be designed to interact with and modulate ERα activity in unique ways. Further research is necessary to specifically characterize the binding affinity and activation profile of this compound and its analogs with respect to ERα.
Cellular Pathway Modulation and Biological Process Interruption
Folic Acid Biosynthesis Pathway Disruption
A primary mechanism of action for many sulfonamide-based compounds is the disruption of the folic acid (folate) biosynthesis pathway. nih.govnih.govyoutube.comnih.govwikipedia.orgpatsnap.com Bacteria and some other microorganisms synthesize their own folate, which is essential for the production of nucleic acids and certain amino acids, and therefore crucial for cell division and growth. nih.govyoutube.comwikipedia.org Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). nih.govwikipedia.orgresearchgate.net
By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgresearchgate.net This leads to a deficiency in folate, which in turn inhibits DNA and RNA synthesis, resulting in a bacteriostatic effect. youtube.comwikipedia.org Mammalian cells are not affected by this mechanism as they obtain folate from their diet. nih.govwikipedia.org
Researchers have designed and synthesized novel sulfonamide derivatives, including those incorporating a pyridine (B92270) ring, to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov This dual-inhibition strategy aims to overcome drug resistance and enhance antimicrobial activity. nih.gov For example, a series of N-sulfonamide 2-pyridone derivatives were synthesized to combine the inhibitory activities against both DHPS and DHFR in a single molecule. nih.gov
Antiproliferative Mechanisms in Cancer Cell Lines (e.g., cell cycle arrest, apoptosis induction)
Sulfonamide derivatives have demonstrated significant antiproliferative activity in various cancer cell lines through mechanisms that include cell cycle arrest and the induction of apoptosis. nih.govrsc.orgmdpi.comresearchgate.net
Cell Cycle Arrest: Certain sulfonamide analogs have been shown to induce cell cycle arrest at different phases. For instance, some novel sulfonamide derivatives have been found to cause G2 phase arrest in lung cancer cells. rsc.org In another study, a synthetic compound, 2,3-DCPE, induced S phase arrest in colon cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway. nih.gov Similarly, other compounds have been observed to arrest the cell cycle at the G0/G1 phase. nih.gov The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line being studied. mdpi.com
Apoptosis Induction: The induction of apoptosis, or programmed cell death, is another key mechanism of the anticancer activity of sulfonamides. This can be triggered through various cellular events, including:
Increased production of reactive oxygen species (ROS): Some compounds lead to an increase in intracellular ROS, which can initiate the apoptotic cascade. nih.gov
Mitochondrial depolarization: Changes in the mitochondrial membrane potential are a common feature of apoptosis. nih.govresearchgate.net
DNA fragmentation and nuclear condensation: These are hallmark characteristics of apoptotic cells. nih.govresearchgate.net
Caspase activation: The activation of caspases, a family of protease enzymes, plays a central role in executing the apoptotic program. nih.gov
For example, studies have shown that certain sulfonamide analogs can induce apoptosis in human colon cancer cells, confirmed by changes in cell morphology, DNA fragmentation, and loss of mitochondrial membrane potential. mdpi.com
Mitochondrial Function Perturbation Studies in Diseased Cells
The perturbation of mitochondrial function is a significant aspect of the biological activity of some sulfonamide derivatives, particularly in the context of cancer. As mentioned previously, the loss of mitochondrial membrane potential is a key event in the induction of apoptosis by some of these compounds. mdpi.comnih.govresearchgate.net
Mitochondria play a central role in cellular energy metabolism and are also critical regulators of cell death pathways. Therefore, compounds that disrupt mitochondrial function can have profound effects on cell viability. The induction of mitochondrial depolarization by certain sulfonamide analogs suggests that these compounds may directly or indirectly target mitochondria to trigger apoptosis in cancer cells. nih.gov
Furthermore, oxidative stress, which can be modulated by some sulfonamides, is closely linked to mitochondrial function. mdpi.comnih.gov An imbalance in reactive oxygen species (ROS) production and antioxidant defenses can lead to mitochondrial damage and contribute to the pathogenesis of various diseases. mdpi.comnih.gov
Antioxidant Effects and Oxidative Stress Modulation
Sulfonamide derivatives can exhibit both antioxidant and pro-oxidant activities, thereby modulating oxidative stress within cells. mdpi.comnih.govmdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.comnih.gov
Some 3-hydroxypyridine (B118123) derivatives, which share a structural motif with this compound, have been shown to possess antioxidant properties. nih.govresearchgate.net These compounds can scavenge free radicals and interact with metal ions that catalyze oxidative reactions. nih.gov The antioxidant activity of these compounds is thought to contribute to their clinical effects. nih.gov
Conversely, in some cancer cells, certain compounds can induce the generation of ROS, leading to oxidative stress that triggers apoptosis. nih.gov This pro-oxidant effect can be a valuable therapeutic strategy for cancer treatment. The ability of sulfonamide derivatives to modulate oxidative stress is therefore a critical aspect of their biological activity, with the specific effect (antioxidant vs. pro-oxidant) likely depending on the specific compound, its concentration, and the cellular context.
In Vitro Biological Efficacy Studies
A variety of in vitro studies have been conducted to evaluate the biological efficacy of this compound analogs and other sulfonamide derivatives. These studies have demonstrated a range of activities, including antimicrobial and anticancer effects.
Antimicrobial Activity: Novel sulfonamide analogs have been synthesized and tested for their inhibitory potential against various bacterial strains. For example, one study evaluated four sulfonamide analogues (FQ5, FQ6, FQ7, and FQ12) against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. researchgate.net The minimum inhibitory concentrations (MICs) were determined, with compound FQ5 showing the most potent activity. researchgate.net In another study, phenothiazine-3-sulphonamide derivatives also exhibited promising antimicrobial activity with MIC values in the range of 1.0 to 3.5 mg/L. b-cdn.net
Anticancer Activity: The antiproliferative activity of sulfonamide derivatives has been assessed in numerous cancer cell lines. For instance, a series of azaheterocyclic carbazole (B46965) sulfonamides were evaluated, with compounds 13 and 14 showing significant cytotoxicity with IC50 values of 122 nM and 101 nM, respectively. nih.gov Another study on novel sulfonamides identified a compound (9b) with potent and selective antiproliferative effects against A549 lung cancer cells. rsc.org
The following table summarizes some of the in vitro efficacy data for various sulfonamide derivatives.
| Compound/Analog | Target/Cell Line | Activity | Measurement | Finding | Reference |
| FQ5 | S. aureus, P. aeruginosa, E. coli, B. subtilis | Antibacterial | MIC | MICs of 32, 16, 16, and 16 µg/mL, respectively. | researchgate.net |
| Phenothiazine-3-sulphonamide derivatives | Various bacteria and fungi | Antimicrobial | MIC | MIC values ranging from 1.0 to 3.5 mg/L. | b-cdn.net |
| N-(2,6-dimethoxypyridine-3-yl)-9-ethylcarbazole-3-sulfonamide (13) | Cancer cell lines | Antiproliferative | IC50 | IC50 = 122 nM. | nih.gov |
| N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (14) | Cancer cell lines | Antiproliferative | IC50 | IC50 = 101 nM. | nih.gov |
| Compound 9b | A549 lung cancer cells | Antiproliferative | Cytotoxicity assay | Potent and selective antiproliferative effect. | rsc.org |
| Compound 11a | DHPS and DHFR enzymes | Enzyme inhibition | IC50 | IC50 values of 2.76 and 0.20 μg/mL, respectively. | nih.gov |
Antibacterial Activity Assessments against Gram-Positive and Gram-Negative Strains
Sulfonamides represent a significant class of antibiotics, demonstrating a broad spectrum of activity against both Gram-positive and certain Gram-negative bacteria. nih.gov Their efficacy extends to susceptible Gram-negative bacteria such as Klebsiella, Salmonella, Escherichia coli, and Enterobacter species. nih.gov However, resistance has been observed in Pseudomonas aeruginosa and Serratia species. nih.gov The core mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This disruption of folic acid synthesis ultimately inhibits the production of essential components like purines and thymidine, which are necessary for DNA synthesis. mdpi.com
The antibacterial potency of sulfonamide derivatives can be influenced by their structural modifications. For instance, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to enhance antibacterial activity. nih.gov Studies on various sulfonamide derivatives have demonstrated their activity against a range of clinical bacterial strains. researchgate.net For example, some synthesized sulfonamide derivatives have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) varying depending on the specific compound and bacterial strain. researchgate.net In some cases, MIC values as low as 0.22-1.49 μM have been reported for certain sulfonamide derivatives against both types of bacterial strains. researchgate.net
The combination of sulfonamides with other agents, such as ruthenium(III), has also been explored to enhance their antibacterial effects. mdpi.com This approach has shown promise in increasing the activity against Gram-negative bacteria and, in some instances, allowing for a reduction in the required antibiotic dosage. mdpi.com
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| Sulfonamides (general) | Gram-positive bacteria | Effective | nih.gov |
| Sulfonamides (general) | Klebsiella, Salmonella, E. coli, Enterobacter spp. | Effective | nih.gov |
| Sulfonamides (general) | Pseudomonas aeruginosa, Serratia spp. | No inhibitory activity | nih.gov |
| Thienopyrimidine–sulfadiazine hybrid | S. aureus (Gram-positive) | Mild activity (15 mm inhibition zone) | mdpi.com |
| Thienopyrimidine–sulfadiazine hybrid | E. coli (Gram-negative) | Mild activity (18 mm inhibition zone) | mdpi.com |
| Thienopyrimidine–sulfamethoxazole hybrid | S. aureus (Gram-positive) | Mild activity (MIC: 250 µg/mL) | mdpi.com |
| Thienopyrimidine–sulfamethoxazole hybrid | E. coli (Gram-negative) | Mild activity (MIC: 125 µg/mL) | mdpi.com |
This table is for illustrative purposes and includes data on sulfonamide derivatives, not specifically this compound, to provide a general context of antibacterial activity within this compound class.
Anticancer and Antiproliferative Activity in Various Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549, Du-145)
Derivatives of sulfonamides have been investigated for their potential as anticancer agents, demonstrating antiproliferative activity against a variety of human cancer cell lines. Research has shown that certain sulfonamide-containing compounds can induce apoptosis and inhibit cell proliferation in cell lines such as the human breast adenocarcinoma (MCF-7), human cervical cancer (HeLa), human lung carcinoma (A549), and human prostate cancer (Du-145) lines.
For instance, some novel caffeic acid esters bearing a sulfonamide moiety have shown significant antiproliferative activity. One such derivative exhibited potent effects against HeLa and Du-145 cells, with IC50 values of 0.4 ± 0.02 μM and 0.6 ± 0.03 μM, respectively. science.gov The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis, sometimes through the activation of caspase cascades. nih.gov
In studies involving A549 lung cancer cells, certain benzylidene hydantoin (B18101) derivatives, which can be considered structurally related to compounds with potential for sulfonamide functionalization, inhibited cell proliferation at a concentration of 20 μM. nih.gov One particular derivative from this class was found to inhibit EGFR autophosphorylation and induce DNA damage in these cells. nih.gov Similarly, a chalcone (B49325) derivative has demonstrated time- and dose-dependent inhibition of A549 cell proliferation, with IC50 values of 25.36 µM at 24 hours and 19.60 µM at 48 hours. nih.gov This compound was found to promote apoptosis through the activation of caspase-9 and caspase-3. nih.gov
The cytotoxic activity of other related compounds, such as naphthoquinone derivatives, has also been evaluated against cell lines including MCF-7 and Du-145, showing strong cytotoxic effects. researchgate.net Furthermore, some coumarin-quinone hybrids have displayed commendable in vitro antiproliferative activities against MCF-7 and A549 cells. researchgate.net The investigation of phenolic compounds from natural sources has also revealed antiproliferative activity against DU145 prostate cancer cells. mdpi.com
Table 2: Antiproliferative Activity of Selected Compounds in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |
| Novel Caffeic Acid Ester | HeLa | 0.4 ± 0.02 μM | science.gov |
| Novel Caffeic Acid Ester | Du-145 | 0.6 ± 0.03 μM | science.gov |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | A549 | 25.36 µM (24h), 19.60 µM (48h) | nih.gov |
| Benzylidene Hydantoin Derivative | A549 | Inhibition at 20 μM | nih.gov |
This table presents data on various compounds to illustrate the scope of anticancer research, and the specific activities of this compound may vary.
Antimalarial Activity Evaluation
The primary sulfonamide moiety is a chemical feature present in various clinical drugs, and its potential against malaria has been an area of active research. nih.gov While not currently a frontline treatment for malaria, studies have identified primary sulfonamide compounds with promising in vitro antiplasmodial activity. nih.gov
Investigations into a set of primary sulfonamide compounds from the GlaxoSmithKline (GSK) Tres Cantos antimalarial set revealed that 14 compounds exhibited submicromolar activity, with 50% growth inhibitory concentrations (IC50) ranging from 0.16 to 0.89 μM. nih.gov These compounds also demonstrated a modest selectivity for the parasite over human cells. nih.gov
Further research into novel pyrimidine-tethered spirochromane-based sulfonamide derivatives has shown strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. rsc.orgnih.gov Notably, two compounds from this series, SZ14 and SZ9, displayed potent effects, with IC50 values of 2.84 μM and 3.22 μM, respectively. rsc.orgnih.gov The mechanism of action for these compounds was linked to the inhibition of the P. falciparum cysteine proteases, falcipain-2 and falcipain-3. rsc.orgnih.gov Specifically, SZ14 and SZ9 inhibited PfFP-2 with IC50 values of 4.1 and 5.4 μM, and PfFP-3 with IC50 values of 4.9 and 6.3 μM, respectively. rsc.orgnih.gov Importantly, these compounds showed no significant cytotoxic effects against Vero cell lines, indicating a degree of selectivity for the parasite. rsc.orgnih.gov
Table 3: Antimalarial Activity of Selected Sulfonamide Derivatives
| Compound/Derivative | P. falciparum Strain | Activity (IC50) | Target | Reference |
| Primary Sulfonamides (selected) | Not specified | 0.16–0.89 μM | Not specified | nih.gov |
| SZ14 | 3D7 (CQ-sensitive) & W2 (CQ-resistant) | 2.84 μM | Falcipain-2 (4.1 μM), Falcipain-3 (4.9 μM) | rsc.orgnih.gov |
| SZ9 | 3D7 (CQ-sensitive) & W2 (CQ-resistant) | 3.22 μM | Falcipain-2 (5.4 μM), Falcipain-3 (6.3 μM) | rsc.orgnih.gov |
This table highlights the antimalarial potential of the sulfonamide class of compounds.
Antidiabetic Activity Investigations (e.g., α-amylase, α-glucosidase inhibition)
One of the therapeutic strategies for managing type 2 diabetes mellitus is to control postprandial hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. nih.govresearchgate.net The inhibition of these enzymes slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rapid increase in blood glucose levels after a meal. nih.govresearchgate.net
Various natural and synthetic compounds are being investigated for their potential as α-amylase and α-glucosidase inhibitors. While specific data on this compound is not detailed in the provided context, the general approach involves in vitro assays to determine the inhibitory activity of a compound against these enzymes. The results are often expressed as the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).
For example, studies on plant extracts have demonstrated significant inhibitory effects. The hydroethanolic extract of Withania frutescens showed better α-amylase inhibition (IC50 of 0.40 ± 0.124 mg/mL) than the standard drug acarbose (B1664774) (IC50 of 0.717 ± 0.054 mg/mL). nih.gov Similarly, compounds isolated from Nuxia oppositifolia, such as 3-oxolupenal and katononic acid, exhibited α-amylase inhibition with IC50 values of 46.2 μg/mL and 52.4 μg/mL, respectively. nih.gov These compounds also inhibited α-glucosidase, with 3-oxolupenal being more potent (IC50 of 62.3 µg/mL) than katononic acid (IC50 of 88.6 µg/mL). nih.gov
Research has shown that some plant extracts can inhibit both α-glucosidase and α-amylase more effectively than acarbose at similar concentrations. researchgate.net The investigation of these enzymatic inhibitions provides a basis for identifying potential lead molecules for the development of new antidiabetic agents. researchgate.netresearcher.life
Table 4: Inhibitory Activity of Various Compounds against α-Amylase and α-Glucosidase
| Compound/Extract | Enzyme | Activity (IC50) | Reference |
| Withania frutescens extract | α-Amylase | 0.40 ± 0.124 mg/mL | nih.gov |
| Acarbose (control) | α-Amylase | 0.717 ± 0.054 mg/mL | nih.gov |
| 3-Oxolupenal | α-Amylase | 46.2 μg/mL | nih.gov |
| Katononic Acid | α-Amylase | 52.4 μg/mL | nih.gov |
| 3-Oxolupenal | α-Glucosidase | 62.3 µg/mL | nih.gov |
| Katononic Acid | α-Glucosidase | 88.6 µg/mL | nih.gov |
This table provides examples of α-amylase and α-glucosidase inhibition by various substances to illustrate the concept of antidiabetic activity investigation.
Structure Activity Relationship Sar and Lead Optimization Studies of 2,6 Dihydroxypyridine 3 Sulfonamide Derivatives
Identification of Pharmacophoric Features and Key Structural Elements Governing Activity
The pharmacological activity of 2,6-dihydroxypyridine-3-sulfonamide derivatives is governed by the interplay of its core structural components: the pyridine (B92270) ring, the sulfonamide group, and the two hydroxyl groups. These elements collectively define the pharmacophore, which is the spatial arrangement of features essential for molecular recognition and biological activity.
The pyridine ring serves as the central scaffold for the molecule. nih.gov As a nitrogen-containing heterocycle, it influences the compound's physicochemical properties, such as basicity, polarity, and metabolic stability. nih.govnih.gov The nitrogen atom can act as a hydrogen bond acceptor, engaging in critical interactions with biological targets. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for various substitutions, enabling the fine-tuning of the molecule's electronic and steric properties to enhance target binding and selectivity. nih.gov
The sulfonamide group (-SO₂NH₂) at the 3-position is a crucial functional group, particularly for compounds targeting metalloenzymes like carbonic anhydrases (CAs). mdpi.comnih.gov The sulfonamide moiety is a well-established zinc-binding group (ZBG), capable of coordinating with the zinc ion in the active site of these enzymes in its deprotonated, anionic form (SO₂NH⁻). mdpi.comacs.org This interaction is often the primary anchor for the inhibitor, displacing a zinc-bound water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. mdpi.com The acidity of the sulfonamide proton is a key determinant of its binding affinity, a property that can be modulated by the electronic nature of the pyridine scaffold. mdpi.comacs.org
The 2,6-dihydroxy substituents are expected to significantly influence the molecule's activity through several mechanisms. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming additional interactions with amino acid residues in the target's active site, which can enhance binding affinity and contribute to selectivity. researchgate.net Their presence also increases the polarity of the molecule, which can affect its solubility and cell permeability. nih.gov Furthermore, the position of these electron-donating groups on the pyridine ring can modulate the acidity of the sulfonamide group, thereby influencing its zinc-binding capability. researchgate.net The tautomeric nature of dihydroxypyridines, potentially existing in pyridone forms, adds another layer of complexity and opportunity for diverse interactions within a biological target. researchgate.net
Systematic Chemical Modification and Analog Synthesis for Comprehensive SAR Elucidation
To fully understand the structure-activity relationships of the this compound scaffold, systematic chemical modifications and the synthesis of a comprehensive library of analogs are essential. These modifications would target the three key regions of the molecule: the dihydroxy groups, the pyridine ring, and the sulfonamide moiety.
Synthesis of the Core Scaffold and Analogs: The synthesis of the parent compound, this compound, and its derivatives could be approached through several established synthetic routes for pyridine sulfonamides. nih.govrasayanjournal.co.in A common strategy involves the sulfonation of a pre-existing 2,6-dihydroxypyridine (B1200036) or a protected precursor. Alternatively, a pyridine ring can be constructed via cyclocondensation reactions, incorporating the desired substituents. nih.govresearchgate.net For instance, a Hantzsch-type dihydropyridine (B1217469) synthesis followed by oxidation could yield the pyridine core. wum.edu.pkwum.edu.pk
Modification of the Dihydroxy Groups: The hydroxyl groups at the C2 and C6 positions are prime targets for modification to probe their role in target binding and to modulate physicochemical properties.
Alkylation/Arylation: Conversion of one or both hydroxyl groups to ethers (e.g., -OCH₃, -OCH₂Ph) would investigate the importance of hydrogen bond donation.
Acylation: Esterification to form acetates or other esters would serve a similar purpose and can also act as a prodrug strategy.
Replacement: Substitution of one or both hydroxyl groups with other functional groups like amines (-NH₂) or halogens (e.g., -F, -Cl) would provide insights into the electronic and steric requirements at these positions.
Modification of the Pyridine Ring: The remaining unsubstituted positions on the pyridine ring (C4 and C5) offer opportunities for introducing further diversity.
Substitution at C4 and C5: Introducing small alkyl, aryl, or heteroaryl groups at these positions can explore additional binding pockets within the target enzyme and is a common strategy to enhance potency and selectivity, often referred to as the "tail approach". mdpi.comacs.org
Modification of the Sulfonamide Group: The sulfonamide group can be modified to explore interactions beyond the primary zinc binding.
N-Substitution: Synthesis of secondary (R-SO₂NHR') or tertiary (R-SO₂NR'R'') sulfonamides can modulate the binding mode and selectivity. However, for carbonic anhydrase inhibition, a primary or secondary sulfonamide is generally required for direct zinc binding. acs.org Dipeptide moieties have been successfully incorporated as tails on sulfonamides to achieve isoform-selective inhibition. nih.gov
A representative table illustrating potential modifications and their intended purpose in SAR studies is shown below.
| Modification Site | Proposed Modification | Rationale for SAR Elucidation |
| C2/C6 Hydroxyl Groups | Methylation (to -OCH₃) | Assess the importance of hydrogen bond donation. |
| Acetylation (to -OCOCH₃) | Prodrug potential; steric and electronic effects. | |
| Replacement with -NH₂ | Explore alternative hydrogen bonding patterns. | |
| C4/C5 Positions | Introduction of a phenyl group | Probe for additional hydrophobic interactions. |
| Introduction of a pyrazole (B372694) ring | Explore specific interactions for selectivity. nih.gov | |
| Sulfonamide Group | N-alkylation (e.g., -SO₂NHCH₃) | Modulate acidity and explore adjacent binding sites. |
| N-acylation (e.g., -SO₂NHCOCH₃) | Alter binding kinetics and physicochemical properties. |
Optimization Strategies for Enhanced Potency, Selectivity, and Biological Target Engagement
Enhancing Potency: Potency is a measure of the concentration of a drug required to produce a specific effect. To enhance the potency of this compound derivatives, modifications would aim to maximize favorable interactions with the target.
Exploiting Additional Binding Pockets: As identified through SAR studies, introducing substituents at the C4 or C5 positions of the pyridine ring that can occupy nearby hydrophobic or polar pockets in the target's active site can significantly increase binding affinity and potency. nih.gov
Optimizing Zinc-Binding Affinity: Fine-tuning the electronic properties of the pyridine ring through the addition of electron-withdrawing or -donating groups can modulate the pKa of the sulfonamide group, optimizing its ability to bind to the catalytic zinc ion. acs.org
Improving Selectivity: Selectivity is crucial for minimizing off-target effects. For enzymes that exist as multiple isoforms, such as carbonic anhydrases, achieving isoform-selective inhibition is a primary goal.
The "Tail Approach": This is a widely used strategy where substituents are added to the core scaffold to exploit subtle differences in the amino acid residues at the entrance and within the active sites of different isoforms. mdpi.comacs.org For the this compound scaffold, tails could be appended at the C4, C5, or even by derivatizing the hydroxyl or sulfonamide groups. For example, bulky or charged tails may be accommodated by one isoform but not another, leading to selective inhibition. nih.gov
Fragment-Based Growth: A fragment-based lead discovery approach can be employed, where small molecular fragments that bind to specific regions of the target are identified and then linked to the core scaffold to build a highly selective inhibitor. researchgate.net
Enhancing Target Engagement: Effective biological target engagement depends not only on high affinity but also on favorable pharmacokinetic properties that allow the drug to reach and remain at its target in sufficient concentrations.
Modulating Physicochemical Properties: The 2,6-dihydroxy groups make the parent molecule relatively polar. While this can be beneficial for solubility, it might hinder cell membrane permeability. Optimization may involve creating prodrugs by masking one or both hydroxyl groups with esters, which can be cleaved by intracellular esterases to release the active compound.
Improving Metabolic Stability: The pyridine ring and its substituents can be sites of metabolic degradation. Modifications, such as the introduction of fluorine atoms or replacing a metabolically labile phenyl ring with a more stable pyridine ring, can block metabolic pathways and prolong the drug's half-life. nih.govnih.gov
The table below summarizes optimization strategies for a hypothetical lead compound.
| Optimization Goal | Strategy | Example Modification | Expected Outcome |
| Increase Potency | Exploit hydrophobic pocket | Add a 4-fluorophenyl group at C4 | Increased binding affinity via hydrophobic interactions. |
| Improve Selectivity | Exploit isoform-specific residues | Add a carboxylated tail at C5 | Enhanced binding to isoforms with basic residues at the active site entrance. |
| Enhance Permeability | Prodrug approach | Convert 2,6-dihydroxy to 2,6-diacetoxy | Increased lipophilicity for better membrane crossing. |
| Increase Metabolic Stability | Block metabolic hotspots | Replace a C-H bond with a C-F bond on a substituent | Reduced oxidative metabolism and longer half-life. |
Lead Compound Identification and Pre-optimization Profiling
The process of identifying a promising lead compound from a library of this compound derivatives involves a cascade of screening and profiling assays. The goal is to select candidates that not only show activity against the desired biological target but also possess a profile that suggests they can be developed into a safe and effective drug.
Lead Compound Identification: The initial step is typically a high-throughput screening (HTS) campaign where a library of synthesized analogs is tested for activity against the target of interest. For example, if the target is a specific carbonic anhydrase isoform, an enzymatic inhibition assay would be used. nih.gov Compounds that show activity above a certain threshold (hits) are then subjected to further validation.
Hit Confirmation: This involves re-testing the initial hits to confirm their activity and rule out false positives.
Dose-Response Curves: For confirmed hits, dose-response experiments are conducted to determine their potency, typically expressed as an IC₅₀ (the concentration required to inhibit 50% of the target's activity) or a Kᵢ (inhibition constant). tandfonline.comnih.gov
Initial SAR: The potency data for a series of related hits provides the first glimpse into the structure-activity relationship, guiding the next round of analog synthesis. tandfonline.com
Pre-optimization Profiling: Once a lead compound or series with promising potency and initial SAR is identified, a more detailed pre-optimization profiling is conducted to assess its drug-like properties. This typically includes:
Selectivity Profiling: The lead compound is tested against a panel of related biological targets (e.g., other CA isoforms, other kinases) to determine its selectivity. nih.govnih.gov A high degree of selectivity is desirable to minimize the risk of off-target side effects.
In Vitro ADME Profiling: A suite of assays is used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This includes:
Solubility: Measuring the compound's solubility in aqueous buffers.
Permeability: Assessing its ability to cross cell membranes, often using models like the Caco-2 cell assay.
Metabolic Stability: Evaluating its stability in the presence of liver microsomes or hepatocytes to identify potential metabolic liabilities. nih.gov
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.
Physicochemical Properties: Measuring properties like the logarithm of the partition coefficient (logP) and pKa, which influence ADME characteristics. acs.org
Early Safety Assessment: Initial cytotoxicity assays are performed using various cell lines to identify any potential for cellular toxicity at an early stage. mdpi.com
An example of a pre-optimization profile for a hypothetical lead compound, "Compound X," is presented in the table below.
| Parameter | Assay | Result for "Compound X" | Interpretation |
| Potency | Target Enzyme Inhibition | IC₅₀ = 50 nM | Good potency, suitable for further optimization. |
| Selectivity | Isoform Selectivity Panel | >100-fold selective over related isoforms | Promising selectivity profile, low risk of off-target effects. |
| Solubility | Kinetic Solubility Assay | 150 µM | Adequate solubility for further in vitro and in vivo testing. |
| Permeability | Caco-2 Assay | Low to moderate | May require optimization to improve oral absorption. |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderately stable, may benefit from modifications to block metabolism. |
| Cytotoxicity | HepG2 Cell Viability | CC₅₀ > 50 µM | Low cytotoxicity, good initial safety profile. |
Based on this comprehensive profile, a decision is made on whether to advance a lead compound into the more resource-intensive lead optimization phase, where its properties will be further refined to develop a preclinical candidate.
Preclinical Pharmacological Research on 2,6 Dihydroxypyridine 3 Sulfonamide Analogs
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
In vitro ADME studies are crucial in early drug discovery to predict a compound's pharmacokinetic profile. These studies help in selecting and optimizing candidates with favorable properties for further development.
Permeability Studies (e.g., gastrointestinal permeability)
The assessment of a drug's ability to permeate biological membranes is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.
In a typical assay, the test compound is added to the apical (AP) side of the Caco-2 monolayer, and its appearance on the basolateral (BL) side is measured over time, and vice versa. The apparent permeability coefficient (Papp) is then calculated.
Table 1: Representative Caco-2 Permeability Data for Hypothetical 2,6-Dihydroxypyridine-3-sulfonamide Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) | Predicted Human Absorption |
| Analog A | 15.2 | 16.5 | 1.1 | High |
| Analog B | 2.1 | 8.4 | 4.0 | Low (potential efflux) |
| Analog C | 0.5 | 0.6 | 1.2 | Low |
This table is illustrative and does not represent actual experimental data.
Compounds with a Papp (A-B) value greater than 10 x 10⁻⁶ cm/s are generally considered to have high permeability, while those with values below 2 x 10⁻⁶ cm/s are classified as having low permeability. An efflux ratio significantly greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly influence its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target. High plasma protein binding can limit the amount of free drug available at the site of action and can affect its clearance.
Equilibrium dialysis is a common method to determine the percentage of a drug that is bound to plasma proteins.
Table 3: Hypothetical Plasma Protein Binding of this compound Analogs in Human Plasma
| Compound | Percent Bound (%) | Unbound Fraction (fu) |
| Analog G | 99.5 | 0.005 |
| Analog H | 92.0 | 0.080 |
| Analog I | 75.0 | 0.250 |
This table is illustrative and does not represent actual experimental data.
While high protein binding is not necessarily a negative attribute, it is an important parameter to consider in conjunction with the compound's potency.
In Vivo Preclinical Efficacy Models for Disease Intervention
Following promising in vitro data, the efficacy of drug candidates is evaluated in animal models of the target disease.
Future Directions and Advanced Research Perspectives for 2,6 Dihydroxypyridine 3 Sulfonamide Research
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. nih.govnih.gov While the primary mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, the pyridine (B92270) ring introduces structural diversity that can lead to interactions with other biological targets. mhmedical.comnih.govdrugbank.com
Future research should focus on identifying and validating novel biological targets for 2,6-dihydroxypyridine-3-sulfonamide and its analogs. This can be achieved through a combination of high-throughput screening against diverse enzyme and receptor panels, as well as proteomic and metabolomic approaches to elucidate downstream signaling effects.
A particularly promising area of investigation is the inhibition of carbonic anhydrases (CAs). nih.govnih.gov CAs are a family of metalloenzymes that play a crucial role in various physiological and pathological processes, including pH regulation, CO2 and ion transport, and tumorigenesis. nih.govnih.gov Several sulfonamides have been identified as potent CA inhibitors. nih.govnih.gov The this compound scaffold could be systematically modified to explore interactions with the active site of various CA isoforms, potentially leading to the development of isoform-selective inhibitors for specific therapeutic applications. nih.gov
Another avenue for exploration lies in the realm of protein kinase inhibition. Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyridine and sulfonamide moieties can be found in a number of approved protein kinase inhibitors. nih.gov By designing and synthesizing a library of this compound derivatives, it may be possible to identify compounds with inhibitory activity against specific kinases implicated in disease. For instance, research has shown that certain pyridine-sulfonamide hybrids can act as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors. nih.gov Similarly, sulfonamide methoxypyridine derivatives have been developed as dual PI3K/mTOR inhibitors, which are critical targets in cancer therapy. mdpi.comnih.govnih.gov
Furthermore, the potential for these compounds to activate certain enzymes, such as tumor pyruvate (B1213749) kinase M2 (PKM2), should not be overlooked. nih.gov PKM2 activation has emerged as a novel strategy in cancer therapy, and some sulfonamide-based compounds have demonstrated this activity. nih.gov
Development of Multi-Targeting Agents and Combination Therapies
The complexity of many diseases, such as cancer and infectious diseases, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target agents. nih.gov
Derivatives of this compound can be designed to interact with multiple targets by incorporating additional pharmacophoric features. For example, a hybrid molecule could be synthesized that combines the CA-inhibitory properties of the sulfonamide group with a moiety known to inhibit another key enzyme in a disease pathway. This approach has been successfully employed in the development of dual PI3K/mTOR inhibitors. mdpi.comnih.govnih.gov
Combination therapies, where a this compound derivative is co-administered with another therapeutic agent, also represent a promising strategy. For instance, combining a CA inhibitor with a standard chemotherapeutic agent could enhance the anti-tumor efficacy by modulating the tumor microenvironment. The synergistic effect of combining a sulfonamide with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway, is a classic example of successful combination therapy in the antibacterial field. mhmedical.com
Application of Advanced Drug Delivery Systems in Research Models
The translation of promising in vitro findings to in vivo efficacy often hinges on the physicochemical properties and pharmacokinetic profile of a compound. Advanced drug delivery systems can play a crucial role in overcoming challenges such as poor solubility, limited bioavailability, and off-target toxicity.
For this compound derivatives, various drug delivery strategies could be explored in research models. These include:
Nanoparticle-based delivery: Encapsulating the compound in liposomes, polymeric nanoparticles, or micelles can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells.
Prodrug approaches: Modifying the parent compound into a prodrug that is converted to the active form at the target site can enhance its therapeutic index.
Targeted delivery systems: Conjugating the compound to a targeting ligand, such as an antibody or a peptide that recognizes a specific receptor on cancer cells, can increase its local concentration at the site of action and minimize systemic exposure.
These advanced delivery systems would be instrumental in preclinical studies to fully evaluate the therapeutic potential of novel this compound derivatives.
Innovative Scaffold Modifications for Overcoming Biological Resistance Mechanisms
The development of resistance is a major challenge in the treatment of both infectious diseases and cancer. Innovative scaffold modifications of this compound can be a proactive strategy to circumvent potential resistance mechanisms.
One approach is to design derivatives that can inhibit both the wild-type and mutated forms of a target enzyme. This can be achieved by designing molecules that form interactions with conserved residues in the active site that are not affected by common resistance mutations.
Another strategy is to develop compounds that act on entirely different targets or pathways than existing drugs. This can be particularly effective in overcoming resistance that arises from target-specific mutations. The exploration of novel biological targets, as discussed in section 8.1, is therefore intrinsically linked to overcoming resistance.
The synthesis of hybrid molecules that incorporate two or more pharmacophores with different mechanisms of action can also be a powerful approach. Such multi-targeting agents may be less susceptible to the development of resistance, as the pathogen or cancer cell would need to acquire multiple resistance mechanisms simultaneously. The synthesis of pyridine-based sulfa-drugs has shown promise in creating broad-spectrum antimicrobial agents. nih.gov
Computational Design and Predictive Modeling of Next-Generation this compound Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These approaches can significantly accelerate the design and optimization of new therapeutic agents by providing insights into ligand-target interactions and predicting the properties of virtual compounds.
For the development of next-generation this compound derivatives, a variety of computational techniques can be employed:
Molecular Docking: This technique can be used to predict the binding mode and affinity of virtual compounds to the active site of a target protein. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries of derivatives and the prioritization of the most promising candidates for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds that fit the pharmacophore and to design new derivatives with improved properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time. This can help to understand the stability of the ligand-protein complex and to identify key interactions that contribute to binding.
By integrating these computational approaches into the drug discovery pipeline, researchers can make more informed decisions about which compounds to synthesize and test, ultimately leading to a more efficient and successful discovery of next-generation this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dihydroxypyridine-3-sulfonamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride with an amine under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions. Purity is validated using HPLC with a phenyl-modified stationary phase (e.g., biscyanopropyl-phenyl columns) for resolving polar intermediates . Elemental analysis (C, H, N) and H/C NMR spectroscopy are critical for confirming molecular structure and purity (>98%) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies should include thermal stress (40–60°C), humidity (75% RH), and photolytic exposure. HPLC-UV monitoring at 254 nm tracks degradation products. For example, sulfonamides are prone to hydrolysis in acidic/basic conditions, so buffered solutions (pH 6–8) and inert atmospheres (N) are recommended for long-term storage .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer : Key techniques:
- NMR : H NMR detects aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet, δ 9–12 ppm). C NMR identifies sulfonamide (δ 40–45 ppm) and pyridine carbons (δ 120–150 ppm) .
- FT-IR : Confirms sulfonamide (S=O stretching at 1150–1350 cm) and hydroxyl groups (O–H stretch at 3200–3600 cm).
Advanced Research Questions
Q. How can conflicting data in pharmacological activity studies be resolved?
- Methodological Answer : Contradictions in IC values or target selectivity may arise from assay conditions (e.g., buffer pH, co-solvents). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). For multitargeted ligands, computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like VEGFR2 or kinases, reconciling discrepancies between in vitro and in silico data .
Q. What strategies optimize chromatographic separation of this compound isomers or derivatives?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves geometric isomers. For polar derivatives, hydrophilic interaction liquid chromatography (HILIC) or GC with biscyanopropyl-phenyl columns improves separation efficiency, especially for nitro- or trifluoromethyl-substituted analogs .
Q. How can structure-activity relationships (SARs) guide the design of sulfonamide-dihydropyridine hybrids?
- Methodological Answer :
- SAR Framework :
| Substituent | Effect on Activity |
|---|---|
| 2,6-Dihydroxy | Enhances H-bonding with catalytic residues |
| 3-Sulfonamide | Improves solubility and target selectivity |
| Pyridine core | Modulates electron density for π-π stacking |
- Use QSAR models (e.g., CoMFA) to predict bioactivity. Experimental validation via regioselective substitution (e.g., introducing nitro or methyl groups at C4) can refine potency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or logP values?
- Methodological Answer : Variations arise from measurement techniques (shake-flask vs. HPLC-derived logP). Standardize protocols using saturated solutions (24-hr equilibration) with UV-Vis quantification. For computational logP, compare multiple algorithms (e.g., XLogP3, ALogPS) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
